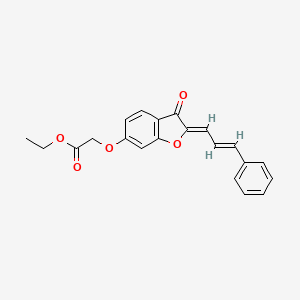
Glycine, N-(carboxymethyl)-, 1-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(carboxymethyl)-, 1-methyl ester is a chemical compound with the molecular formula C6H11NO4. It is also known as sarcosine and is a natural amino acid derivative. Sarcosine is widely used in scientific research due to its various biochemical and physiological effects.
Wirkmechanismus
Sarcosine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. Sarcosine enhances the activity of the NMDA receptor, which leads to an increase in the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
Sarcosine has various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Sarcosine has also been shown to have an anti-inflammatory effect and can reduce oxidative stress in cells. Additionally, sarcosine has been shown to improve insulin sensitivity and glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using sarcosine in lab experiments is its low toxicity and cost-effectiveness. Sarcosine is also readily available and easy to synthesize. However, one of the limitations of using sarcosine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on sarcosine. One potential direction is the investigation of its therapeutic potential in the treatment of schizophrenia and other psychiatric disorders. Additionally, further research is needed to understand the mechanisms underlying sarcosine's neuroprotective and anti-inflammatory effects. Sarcosine may also have potential applications in the field of cancer therapy, and further research is needed to explore this potential. Finally, the development of new methods for the administration of sarcosine may help to overcome some of the limitations associated with its use in lab experiments.
Conclusion:
Sarcosine is a natural amino acid derivative that has been extensively studied in scientific research. It has various biochemical and physiological effects and has potential therapeutic applications in the treatment of schizophrenia, cancer, and other diseases. Further research is needed to fully understand the mechanisms underlying sarcosine's effects and to explore its potential in various fields of medicine.
Synthesemethoden
Sarcosine can be synthesized by the hydrolysis of dimethylglycine with hydrochloric acid. It can also be synthesized by the reaction of chloroacetic acid with methylamine. The synthesis of sarcosine is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
Sarcosine has been extensively studied in scientific research due to its potential therapeutic effects on various diseases. It has been shown to have a neuroprotective effect and is being investigated as a potential treatment for schizophrenia. Sarcosine has also been studied for its potential role in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[(2-methoxy-2-oxoethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(9)3-6-2-4(7)8/h6H,2-3H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHBAQJRYFNJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2700044.png)


![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2700050.png)




![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)
![5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2700064.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)
![Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2700066.png)